Iodonium, phenyl[(trimethylsilyl)ethynyl]-
Description
Iodonium, phenyl[(trimethylsilyl)ethynyl]-, often referred to as phenyl(trimethylsilylethynyl)iodonium tetrafluoroborate (CAS: Not explicitly provided), is a hypervalent iodine(III) compound characterized by a phenyl group, a trimethylsilyl (TMS)-protected ethynyl substituent, and a tetrafluoroborate (BF₄⁻) counterion. This compound serves as a versatile electrophilic alkynylation reagent in organic synthesis. Its synthesis typically involves the reaction of bis(trimethylsilyl)ethyne with a hypervalent iodine precursor (e.g., iodonium salt 15) in the presence of BF₃·OEt₂, followed by protodesilylation with hydrogen fluoride to yield ethynyl(phenyl)iodonium tetrafluoroborate (27) .
Key properties:
- Stability: The TMS group enhances stability by protecting the reactive ethynyl moiety.
- Reactivity: Acts as an electrophilic acetylene equivalent, enabling stereoretentive alkyne transfer reactions.
- Applications: Used in the synthesis of α-silyl-substituted vinyliodonium salts, ethynylphenols, and benzo[b]furans .
Properties
IUPAC Name |
phenyl(2-trimethylsilylethynyl)iodanium | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ISi/c1-13(2,3)10-9-12-11-7-5-4-6-8-11/h4-8H,1-3H3/q+1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGFVJIZZRYIFQK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C#C[I+]C1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ISi+ | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90333319 | |
| Record name | Iodonium, phenyl[(trimethylsilyl)ethynyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90333319 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.22 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
114820-37-0 | |
| Record name | Iodonium, phenyl[(trimethylsilyl)ethynyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90333319 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Electrophilic Iodine(III) Exchange on Acetylenic Carbon
The classical method for preparing phenyl[(trimethylsilyl)ethynyl]iodonium salts involves an electrophilic iodine(III) substitution on an alkynyl precursor bearing a trimethylsilyl group. This approach was pioneered independently by Stang and Ochiai in 1990.
Stang’s Method : Utilizes ethynyl(tributyl)stannane as the alkynyl source, which reacts with trifluoromethanesulfonic acid-activated iodosylbenzene to form the iodonium salt. This method, while effective, relies on expensive organostannane reagents and hazardous triflic acid derivatives.
Ochiai’s Two-Step Procedure : Starts from β-(trimethylsilyl)ethynyl-λ^3-iodane intermediates, which are further transformed into the target iodonium salt. This approach avoids some of the toxicity issues but still depends on sensitive reagents and conditions.
Sonogashira Coupling Followed by Oxidative Iodination
Another widely used strategy involves the synthesis of 2-aryltrimethylsilylacetylenes via the Sonogashira cross-coupling reaction between aryl halides and trimethylsilylacetylene, catalyzed by palladium and copper complexes. The resulting aryl-substituted trimethylsilylacetylenes are then oxidized with iodine(III) reagents such as iodosylbenzene in the presence of Lewis acids (e.g., boron trifluoride etherate) to yield the corresponding alkynyl(phenyl)iodonium salts.
This two-step method is advantageous because:
- It uses commercially available and relatively stable starting materials.
- The Sonogashira coupling is well-established and scalable.
- The oxidative iodination step is mild and efficient.
Recent Advances: Safe, Low-Cost Two-Step Synthesis Using Calcium Carbide
A significant recent development reported in 2020 introduced a safe and inexpensive two-step synthesis of ethynyl(phenyl)-λ^3-iodane derivatives, including phenyl[(trimethylsilyl)ethynyl]iodonium salts, using calcium carbide (CaC_2) as an ethynyl source.
Method Description
Step 1 : Calcium carbide reacts with water or suitable reagents to generate acetylene gas or acetylide intermediates, which are then converted into alkynylstannanes or alkynylsilanes bearing the trimethylsilyl group.
Step 2 : These alkynylstannanes or alkynylsilanes undergo electrophilic substitution with iodine(III) reagents such as iodosylbenzene derivatives to form the target iodonium salts.
Advantages
- Uses inexpensive and readily available calcium carbide instead of costly organostannanes.
- Avoids hazardous reagents like concentrated hydrofluoric acid.
- Provides a time-, cost-, and labor-saving route.
- Produces synthetically useful but otherwise costly intermediates like bis(stannyl)acetylene.
Reaction Scheme Summary
| Step | Reagents/Conditions | Outcome |
|---|---|---|
| 1 | CaC_2 + suitable reagents → alkynylstannane or alkynylsilane | Formation of trimethylsilyl-substituted alkynyl intermediates |
| 2 | Alkynylstannane + iodosylbenzene (or analog) → phenyl[(trimethylsilyl)ethynyl]iodonium salt | Electrophilic substitution forming the iodonium salt |
Detailed Preparation Procedure Example (Sonogashira Coupling + Oxidative Iodination)
Preparation of 2-Aryltrimethylsilylacetylenes
- Reagents : Aryl halides (e.g., 2-bromotoluene), trimethylsilylacetylene, palladium(II) chloride bis(triphenylphosphine), copper(I) iodide, diethylamine solvent.
- Conditions : Stirring under inert atmosphere at room temperature for 5 hours.
- Workup : Evaporation of solvent, hexane extraction, and silica gel chromatography.
- Outcome : High yields (~90%) of 2-aryltrimethylsilylacetylenes.
Oxidative Iodination to Form Iodonium Salt
- Reagents : 2-Aryltrimethylsilylacetylene, iodosylbenzene, boron trifluoride etherate (BF3·OEt2).
- Conditions : Reaction under controlled temperature, often in dichloromethane or similar solvent.
- Workup : Isolation of iodonium salt by precipitation or chromatography.
- Outcome : Formation of phenyl[(trimethylsilyl)ethynyl]iodonium tetrafluoroborate or triflate salts.
Comparative Analysis of Preparation Methods
| Method | Starting Materials | Key Reagents | Advantages | Disadvantages |
|---|---|---|---|---|
| Stang’s Electrophilic Exchange | Ethynyl(tributyl)stannane, iodosylbenzene | Tf_2O-activated iodosylbenzene | Established, direct formation | Expensive organostannanes, toxic reagents |
| Ochiai’s Two-Step Procedure | β-(Trimethylsilyl)ethynyl(phenyl)-λ^3-iodane intermediates | Iodosylbenzene derivatives | Avoids some toxicity | Sensitive reagents, multi-step |
| Sonogashira + Oxidative Iodination | Aryl halides, trimethylsilylacetylene | Pd/Cu catalysts, iodosylbenzene, BF3·OEt2 | Mild, scalable, commercially available reagents | Requires transition metal catalysts |
| Calcium Carbide Two-Step Method | Calcium carbide, iodosylbenzene | CaC_2, iodosylbenzene | Low cost, safe, labor-saving | Newer method, requires optimization |
Summary and Outlook
The preparation of phenyl[(trimethylsilyl)ethynyl]iodonium salts has evolved from early methods relying on costly and hazardous reagents to more practical, safe, and economical approaches. The current state-of-the-art includes:
- Use of calcium carbide as an inexpensive ethynyl source.
- Sonogashira coupling for efficient installation of the trimethylsilyl-ethynyl group.
- Mild oxidative iodination with iodosylbenzene and Lewis acids.
These methods enable the synthesis of these valuable hypervalent iodine compounds with improved safety, cost-effectiveness, and scalability, facilitating their broader application in organic synthesis.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
TMS-ethynyl(phenyl)iodonium salts react with nucleophiles via displacement of the iodonium group. For example:
-
Phenolate Substitution : Reaction with potassium 4-nitrophenolate yields 4-nitrophenoxyacetylene (6a ) and 2-(4-nitrophenoxy)benzo[b]furan (7a ) via competing substitution and C-H insertion pathways (38% yield for 7a ) .
-
Sulfinate Addition : Alkenyl(arylsulfonyl)iodonium salts form through Michael-type addition of arylsulfinic acids, enabling stereoselective synthesis of sulfone derivatives .
Table 1: Reaction Outcomes with Phenolates
| Phenolate | Substitution Product (Yield) | C-H Insertion Product (Yield) |
|---|---|---|
| 4-Nitrophenolate | 6a (11%) | 7a (38%) |
| 2,4-Dinitrophenolate | 6b (28%), 6c (31%) | – |
| 4-Acetylphenolate | 6d (16%) | 7b (33%) |
Cross-Coupling Reactions
TMS-ethynyl(phenyl)iodonium salts participate in transition-metal-catalyzed cross-couplings:
-
Hiyama Coupling : Alkynylsilanols cross-couple with aryl iodides under potassium trimethylsilanolate, achieving yields >80% without fluoride promoters .
-
Sila-Sonogashira Coupling : Bis(trimethylsilyl)enynes react with aryl/vinyl iodides to form conjugated enynes (e.g., 14 , 15 ) in the presence of Pd catalysts .
Table 2: Cross-Coupling Efficiency
| Substrate | Promoter | Conversion | Major Product |
|---|---|---|---|
| Hept-1-ynyldimethylsilanol | K[OSiMe3] | 95% | Aryl enyne |
| 1-(TMS)hept-1-yne | TBAF | 25% | – |
Diels-Alder Cycloadditions
TMS-ethynyl(phenyl)iodonium triflate acts as a dienophile in [4+2] cycloadditions:
-
Reaction with methyl 1-benzylcyclopenta-2,4-diene-1-carboxylate (5 ) produces norbornene adduct 9 in 79% yield, which further reacts with NaI/CuI to form diiodide 12 (46% yield) .
Protiodetrimethylsilylation
The TMS group is cleaved under acidic conditions:
-
Treatment with HF or TBAF generates ethynyl(phenyl)iodonium tetrafluoroborate, a potent ethynylating agent for β-dicarbonyl compounds (e.g., acetylacetone) under mild conditions .
C-H Insertion Reactions
Intramolecular C-H insertion leads to heterocycle formation:
-
Reaction with phenolates produces 2-aroxybenzo[b]furans (7a , 7b ) via alkylidene carbene intermediates .
-
Cyclopentenes form through 1,5-sp³ C-H insertion, though this pathway is less common .
Alkynylation of β-Dicarbonyl Compounds
Ethynyl(phenyl)iodonium salts (derived from TMS analogs) enable α-ethynylation of β-dicarbonyl substrates (e.g., Meldrum’s acid) at room temperature, achieving >70% yields .
Mechanistic Insights
-
Electrophilic Activation : The iodonium center polarizes the alkyne, enhancing electrophilicity for nucleophilic attack .
-
Role of Silanol : Alkynylsilanols exhibit accelerated coupling rates due to silanol-assisted transmetalation .
Comparative Stability and Reactivity
TMS-ethynyl(phenyl)iodonium salts are moisture-sensitive but more stable than non-silylated analogs. Their reactivity is modulated by the counterion (e.g., triflate vs. tetrafluoroborate) .
Scientific Research Applications
Chemistry: Iodonium, phenyl[(trimethylsilyl)ethynyl]- is widely used as an electrophilic ethynylating agent in organic synthesis. Its ability to introduce ethynyl groups into various substrates makes it valuable for constructing complex molecules .
Biology and Medicine: While specific biological and medicinal applications are less common, the compound’s reactivity can be harnessed for the synthesis of bioactive molecules and pharmaceuticals .
Industry: In the industrial sector, this compound is used in the synthesis of advanced materials and specialty chemicals. Its unique reactivity allows for the efficient production of high-value products .
Mechanism of Action
The mechanism by which iodonium, phenyl[(trimethylsilyl)ethynyl]- exerts its effects involves the activation of the iodonium center by electrophiles or Lewis acids. This activation facilitates the transfer of the ethynyl group to nucleophilic substrates. The molecular targets and pathways involved in these reactions depend on the specific nucleophiles and reaction conditions employed .
Comparison with Similar Compounds
Ethynyl(Phenyl)Iodonium Triflate (CF₃SO₃⁻)
- Synthesis: Prepared via iodonium transfer between cyano(phenyl)iodonium triflate and alkynylstannanes or alkynylsilanes under mild conditions .
- Key Differences :
- Counterion : Triflate (CF₃SO₃⁻) vs. tetrafluoroborate (BF₄⁻). Triflate salts generally exhibit higher solubility in polar aprotic solvents.
- Reactivity : Triflate derivatives enable direct coupling with terminal ynamides without requiring desilylation, offering higher yields in ynamide synthesis compared to TMS-protected analogs .
- Stability : Less stable than TMS-protected analogs due to the absence of a protecting group .
1-Hexynyl(Phenyl)Iodonium Tosylate
- Synthesis : Generated via stannylation of terminal alkynes followed by reaction with hypervalent iodine precursors .
- Key Differences :
- Substituent : A hexynyl group replaces the TMS-ethynyl moiety.
- Applications : Used in stereospecific coupling with vinylcopper reagents to form conjugated enynes.
- Stability : Tosylate counterions (e.g., p-toluenesulfonate) enhance crystallinity but may reduce electrophilicity compared to BF₄⁻ or triflate salts .
Ethynyl(Phenyl)-λ³-Iodane (Unprotected Ethynyl Derivative)
- Synthesis : Prepared via a cost-effective protocol using calcium carbide as an ethynyl source, followed by Sn–iodine(III) exchange .
- Key Differences: Protection: Lacks the TMS group, making it highly reactive but thermally unstable. Economic Advantage: Calcium carbide is cheaper than bis(trimethylsilyl)ethyne, enabling scalable production . Applications: Ideal for electrophilic ethynylation under mild conditions but requires immediate use .
Comparative Data Table
Research Findings and Mechanistic Insights
Protective Group Strategy
The TMS group in phenyl[(trimethylsilyl)ethynyl]iodonium salts acts as a transient protective group, enabling controlled release of the ethynyl moiety via protodesilylation (e.g., HF treatment). This contrasts with unprotected ethynyl iodonium salts, which are prone to decomposition .
Stereochemical Outcomes
- Retention of Configuration : Reactions involving TMS-protected iodonium salts proceed with stereoretention, as demonstrated in the synthesis of (E)-configured vinyliodonium salts .
- Counterion Effects : Triflate and tetrafluoroborate salts exhibit similar stereochemical fidelity but differ in solubility and reaction rates .
Biological Activity
Iodonium, phenyl[(trimethylsilyl)ethynyl]- is a hypervalent iodine compound that has garnered attention for its potential biological activities. This article explores its synthesis, mechanisms of action, and biological implications based on diverse research findings.
Overview of Iodonium Compounds
Iodonium compounds are characterized by their electrophilic nature, which allows them to participate in various chemical reactions. The specific compound , phenyl[(trimethylsilyl)ethynyl]iodonium, is notable for its ability to form reactive intermediates that can interact with biological molecules.
The synthesis of iodonium compounds typically involves the reaction of alkynes with hypervalent iodine reagents. For instance, the reaction of trimethylsilylethynyl(phenyl)iodonium triflate with potassium salts of acidic phenols has been documented to yield substitution products and C-H insertion products under mild conditions . The following table summarizes key properties and synthesis methods:
| Property | Value/Description |
|---|---|
| Molecular Formula | C12H13I (for iodonium variants) |
| Molecular Weight | Varies by substitution |
| Synthesis Method | Reaction with hypervalent iodine reagents |
| Reactivity | Forms electrophilic intermediates |
The biological activity of iodonium compounds is largely attributed to their ability to act as electrophiles. These compounds can undergo nucleophilic attack by biological substrates, leading to various outcomes such as:
- C-H Insertion : The formation of C-H insertion products has been observed, indicating potential applications in modifying biomolecules .
- Substitution Reactions : Iodonium compounds can facilitate the formation of substituted aromatic compounds, which may have therapeutic relevance .
Biological Studies and Findings
Research into the biological activity of iodonium, phenyl[(trimethylsilyl)ethynyl]- has revealed several interesting findings:
- Antimicrobial Activity : Some studies suggest that derivatives of iodonium compounds exhibit antimicrobial properties. For example, certain phenolic derivatives formed from these reactions have shown activity against various bacterial strains .
- Potential in Cancer Therapy : The electrophilic nature of iodonium compounds allows them to interact with nucleophilic sites in DNA and proteins, potentially leading to cytotoxic effects in cancer cells. This aspect is under investigation for developing new anticancer agents .
- Mechanistic Insights : Detailed mechanistic studies have indicated that the interaction between iodonium compounds and biomolecules can lead to significant alterations in cellular pathways, particularly those involving oxidative stress and apoptosis .
Case Studies
- Case Study 1 : A study on the reactivity of trimethylsilylethynyl(phenyl)iodonium triflate demonstrated its ability to react with various phenolic substrates, yielding diverse products with potential biological relevance. The yields varied significantly depending on the substrate used, indicating selective reactivity that could be harnessed for targeted drug design .
- Case Study 2 : Research exploring the use of iodonium compounds in organic synthesis highlighted their utility in creating complex molecular architectures that may serve as precursors for bioactive molecules. The ability to introduce functional groups selectively makes these compounds valuable in medicinal chemistry .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for preparing phenyl[(trimethylsilyl)ethynyl]iodonium triflate, and what analytical methods are critical for confirming its purity and structure?
- Answer : The synthesis typically involves the reaction of phenylacetylene derivatives with iodonium precursors under anhydrous conditions. A key intermediate is the silyl-protected ethynyl group, which is introduced via Sonogashira coupling or similar cross-coupling methodologies. Critical analytical methods include:
- ¹H/¹³C NMR : To confirm the presence of trimethylsilyl (TMS) protons (δ 0.2–0.3 ppm) and aromatic/ethynyl proton environments .
- Mass Spectrometry (MS) : To verify molecular ion peaks (e.g., [M–OTf]⁺) and isotopic patterns consistent with iodine .
- X-ray Crystallography : For unambiguous structural confirmation, though this requires high-purity crystals .
Q. What safety precautions are essential when handling phenyl[(trimethylsilyl)ethynyl]iodonium triflate in laboratory settings?
- Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact, as the compound is a severe eye irritant (GHS Category 2A) .
- Ventilation : Use a fume hood due to potential dust formation or volatile byproducts during reactions .
- Waste Disposal : Segregate halogenated waste and consult institutional guidelines for iodonium salt disposal .
Advanced Research Questions
Q. How does phenyl[(trimethylsilyl)ethynyl]iodonium triflate facilitate the generation of arynes, and what experimental parameters are crucial for optimizing its efficiency in O-arylation reactions?
- Answer : The compound acts as a precursor for arynes via thermal or photolytic cleavage of the C–I bond, releasing reactive intermediates. Key parameters include:
- Temperature : Thermal activation at 80–100°C in aprotic solvents (e.g., toluene) minimizes side reactions .
- Catalyst Selection : Fluoride ions (e.g., from CsF) enhance desilylation, promoting aryne formation .
- Substrate Compatibility : Electron-deficient carboxylic acids show higher O-arylation yields due to favorable transition-state stabilization .
Q. What strategies can resolve contradictions in reported reaction yields when using this iodonium salt in cross-coupling reactions?
- Answer : Systematic optimization is required:
- Control Experiments : Test for moisture sensitivity, as trace water can hydrolyze the TMS group, reducing reactivity .
- Kinetic Profiling : Use in situ monitoring (e.g., UV-Vis or NMR) to identify rate-limiting steps or decomposition pathways .
- Computational Modeling : Density Functional Theory (DFT) can predict steric/electronic effects of substituents on coupling efficiency .
Q. How can computational methods complement experimental data in elucidating reaction mechanisms involving this compound?
- Answer :
- Transition-State Analysis : DFT calculations reveal energy barriers for iodonium salt decomposition and aryne trapping .
- Solvent Effects : Molecular dynamics simulations predict solvent polarity impacts on reaction kinetics .
- Isotopic Labeling : Paired with computational studies, ¹⁸O labeling can track oxygen transfer pathways in O-arylation .
Data Contradiction Analysis
Q. Why do studies report divergent regioselectivity outcomes in aryne-mediated cycloadditions using this iodonium salt?
- Answer : Discrepancies arise from:
- Aryne Lifetime : Shorter lifetimes favor intermolecular reactions, while longer lifetimes enable intramolecular pathways. Adjusting solvent viscosity or reaction time can modulate selectivity .
- Trapping Agent Concentration : Excess dienes or nucleophiles shift selectivity toward specific adducts .
- Counterion Effects : Triflate (OTf⁻) vs. non-coordinating anions alter aryne electrophilicity, impacting cycloaddition regiochemistry .
Methodological Recommendations
Q. What experimental design principles ensure reproducibility in synthesizing derivatives of phenyl[(trimethylsilyl)ethynyl]iodonium triflate?
- Answer :
- Stoichiometric Precision : Use rigorous drying protocols for reagents (e.g., molecular sieves for solvents) to prevent hydrolysis .
- Reaction Monitoring : Employ TLC or GC-MS to track intermediate formation and avoid over-reaction .
- Batch Consistency : Characterize each batch via melting point and NMR to ensure uniformity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
